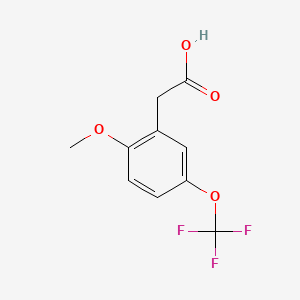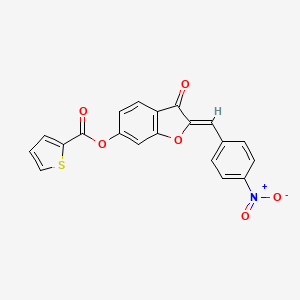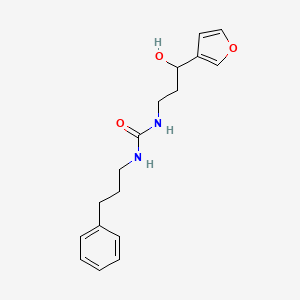
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and a phenylpropyl group attached to a urea moiety
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The hydroxypropyl group can be introduced via a reaction between furan-3-carbaldehyde and a suitable Grignard reagent, followed by hydrolysis.
Formation of the Phenylpropyl Intermediate: The phenylpropyl group can be synthesized through a Friedel-Crafts alkylation reaction using benzene and propyl chloride.
Coupling Reaction: The hydroxypropyl and phenylpropyl intermediates are then coupled with isocyanate to form the urea linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives.
作用機序
The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and phenylpropyl groups could play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate instead of a urea moiety.
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)thiourea: Similar structure but with a thiourea instead of a urea moiety.
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)amide: Similar structure but with an amide instead of a urea moiety.
Uniqueness
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea is unique due to the presence of both a furan ring and a phenylpropyl group, which can impart specific chemical and biological properties. The urea moiety also provides opportunities for hydrogen bonding and other interactions that can influence the compound’s reactivity and binding characteristics.
特性
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(15-9-12-22-13-15)8-11-19-17(21)18-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,9,12-13,16,20H,4,7-8,10-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGFTRMXNBLNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
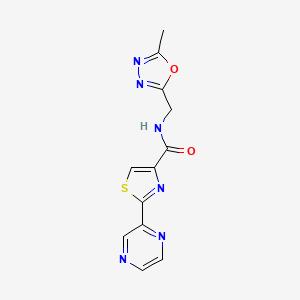
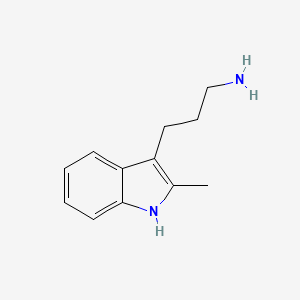
![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)
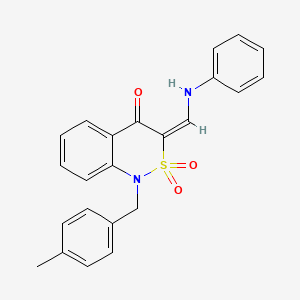
![N-CYCLOPENTYL-2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2625754.png)
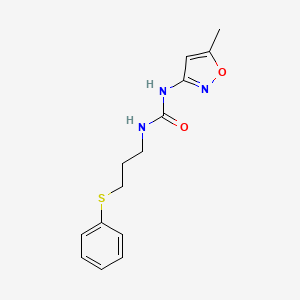
![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)
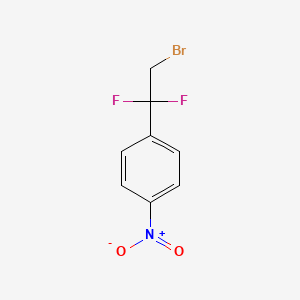
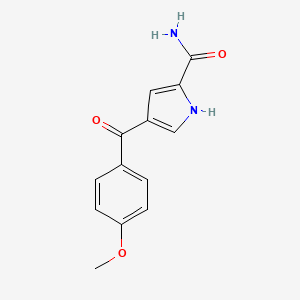
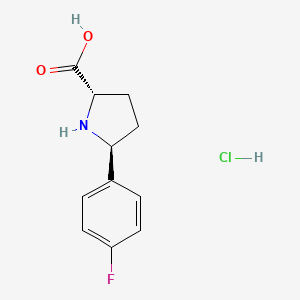
![4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2625765.png)
